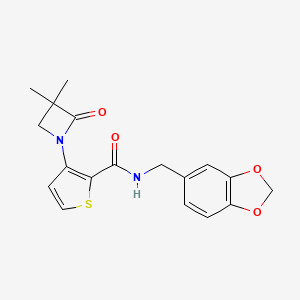

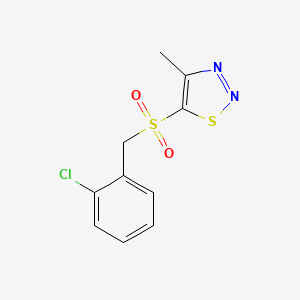

![molecular formula C23H18ClN3O2 B2472769 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide CAS No. 941923-25-7](/img/structure/B2472769.png)

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . This reaction can be executed on a gram scale and highlights broad functional group tolerance .Chemical Reactions Analysis

The chemical reactions involving related compounds are primarily chalcogenation reactions . These reactions proceed under mild conditions and can be executed on a gram scale .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis and Anticancer Activity : The compound has been explored in the synthesis of analogues of aminopterin, a known anticancer agent. Such analogues, including the specified compound, have shown significant anticancer activity in vitro and in vivo (Su et al., 1986).

Modification for Enhanced Analgesic Properties : Chemical modification of this compound has been considered for optimizing its biological properties, particularly in enhancing analgesic effects. This involved methylation of the pyridine moiety, which showed increased biological activity in certain derivatives (Ukrainets et al., 2015).

Therapeutic Applications

Antimalarial Activity : Novel derivatives of the compound have been synthesized and evaluated for antimalarial activity. Certain derivatives showed moderate activity against malaria, providing a potential lead for further development of antimalarial agents (Mane et al., 2014).

In Vitro Antitumor Evaluation : Research has also been conducted on derivatives of this compound for their antitumor activities. Some derivatives exhibited mild to moderate antitumor activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).

Chemical Synthesis and Characterization

Synthesis Routes : Various synthesis routes for derivatives of the compound have been explored. These include reactions with phosgene, leading to novel 3-acetyl-2-chloro derivatives (Yale & Spitzmiller, 1977).

Gastroprotective Activity : Some derivatives have been investigated for their gastroprotective effects. The most effective compounds in this category were found to be unsaturated 4-oxo derivatives (Hermecz et al., 1992).

Mecanismo De Acción

Target of Action

It’s known that similar compounds with indole nucleus bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been found to inhibit the denaturation of proteins, signifying potential for anti-inflammatory activity .

Biochemical Pathways

For instance, indole derivatives have been found to have diverse biological activities, affecting multiple biochemical pathways .

Pharmacokinetics

It’s known that similar compounds, such as those containing an imidazole moiety, are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .

Result of Action

Similar compounds have been found to have a broad range of chemical and biological properties, suggesting that they could have diverse molecular and cellular effects .

Action Environment

For instance, the reaction of 4H-pyrido[1,2-a]pyrimidin-4-one has been found to proceed under mild reaction conditions .

Propiedades

IUPAC Name |

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-15-21(23(29)27-14-18(24)12-13-19(27)25-15)26-22(28)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZVQHWQUCXBFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

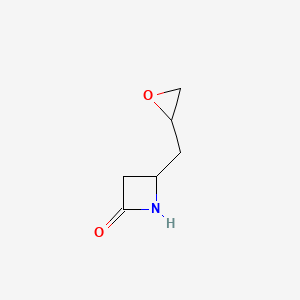

![Ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2472690.png)

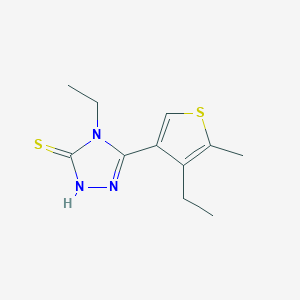

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2472697.png)

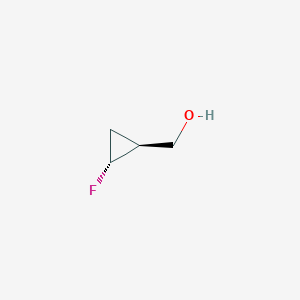

![N-(2-chlorobenzyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B2472699.png)

![2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone](/img/structure/B2472703.png)

![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)